molecular formula C12H11NO2S B1469760 5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1429901-24-5

5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1469760
CAS No.: 1429901-24-5
M. Wt: 233.29 g/mol
InChI Key: REXCZSJETIUQFU-UHFFFAOYSA-N
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Description

5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, including donor-acceptor and nucleophilic reactions . This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions but may degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition or activation, leading to improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-13-11(12(14)15)10(16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXCZSJETIUQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429901-24-5
Record name 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
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5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-Benzyl-2-methyl-1,3-thiazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.